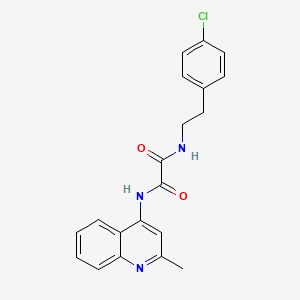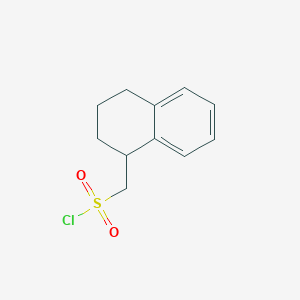
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride is a chemical compound with the CAS Number: 1343693-98-0 . It has a molecular weight of 244.74 .
Physical And Chemical Properties Analysis
This compound is an oil . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the search results.Scientific Research Applications
Tetrahydronaphthalene Derivatives in Chemical Transformations
Tetrahydronaphthalene derivatives play a crucial role in chemical transformations. For example, tetrahydronaphthalene, a related compound, has been utilized in the synthesis of tricyclic compounds through photooxygenation processes. This method showcases the compound's utility in generating complex molecular architectures, significant for material science and synthetic organic chemistry (Kopský, 2006).
Antimicrobial Agents Development
In the realm of pharmacology, new tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from methods that innovatively prepare tetrahydronaphthalene-sulfonamide derivatives, exhibit potent antimicrobial activities against various bacterial strains, underscoring their potential as therapeutic agents (Mohamed et al., 2021).
Catalysis and Organic Synthesis
Tetrahydronaphthalene derivatives also find applications in catalysis and organic synthesis. An efficient method for the visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides has been developed to synthesize 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes. This showcases the use of tetrahydronaphthalene derivatives in synthesizing complex organic molecules under mild conditions, highlighting their significance in green chemistry (Wang et al., 2019).
Liquid-phase Oxidation Studies
In material science, the oxidation of tetrahydronaphthalene has been explored, providing insights into the reaction mechanisms and kinetics. This research aids in understanding the chemical behavior of tetrahydronaphthalene derivatives under various conditions, which is crucial for their application in industrial processes (Imamura et al., 1976).
Biochemical Applications
Tetrahydronaphthalene derivatives have also been investigated for their biochemical applications. For instance, their carbonic anhydrase inhibitory properties have been studied, revealing the potential of these compounds in developing new therapeutic agents for treating conditions associated with dysregulated carbonic anhydrase activity (Akbaba et al., 2014).
Mechanism of Action
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCSRHULHVDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)
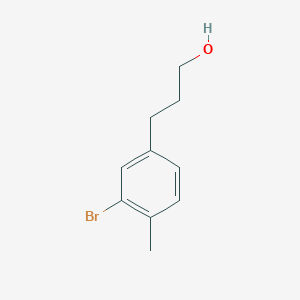
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)
![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)
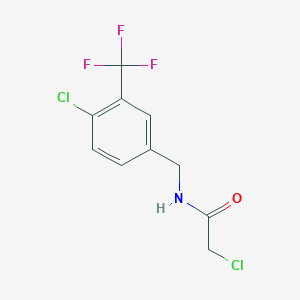

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)
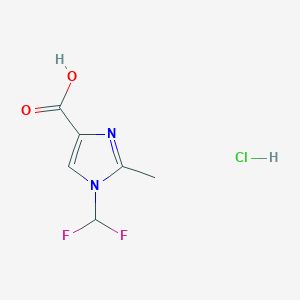
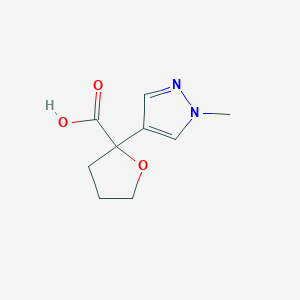
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)
